molecular formula C13H21F2NO4 B1403984 1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1356339-26-8

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate

Cat. No.: B1403984
CAS No.: 1356339-26-8
M. Wt: 293.31 g/mol
InChI Key: WSFZFIOMRZLJIA-UHFFFAOYSA-N
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Description

Structural and IUPAC Nomenclature

Molecular Architecture

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate is a bicyclic compound comprising a six-membered piperidine ring with three substituents:

  • 1-Position : A tert-butyl (C(CH₃)₃) protecting group, commonly used to stabilize amines during synthesis.
  • 3-Position : An ethyl ester (OCH₂CH₃) group, contributing to solubility and reactivity modulation.
  • 5,5-Positions : Two fluorine atoms, introducing steric and electronic effects that influence molecular conformation and binding affinity.

The dicarboxylate moiety at positions 1 and 3 facilitates further functionalization, such as hydrolysis to carboxylic acids or transamination to primary amines.

Table 1: Key Structural and Physicochemical Data
Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₂₁F₂NO₄
Molecular Weight 293.31 g/mol
SMILES Code O=C(N1CC(C(OCC)=O)CC(F)(F)C1)OC(C)(C)C

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with fluorine atoms at axial positions due to their strong electron-withdrawing effects. This geometry minimizes steric clashes and stabilizes the ring through hyperconjugation. The tert-butyl group occupies an equatorial position, reducing strain from axial substituents.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZFIOMRZLJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857252
Record name 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356339-26-8
Record name 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct substitution and fluorination of the piperidine ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity levels .

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with altered chemical properties .

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate has been explored for its potential as a pharmaceutical intermediate. The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates. This compound may serve as a building block for the synthesis of various biologically active molecules.

Case Study: Antidepressant Development

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant properties. Studies involving similar piperidine derivatives have shown promise in modulating neurotransmitter systems, which could lead to the development of new antidepressant medications.

Agrochemical Applications

Due to its unique chemical structure, this compound is also being investigated for use in agrochemicals. The presence of fluorine atoms can improve the efficacy and stability of pesticides.

Case Study: Pesticide Efficacy

A comparative study on fluorinated piperidine derivatives demonstrated enhanced activity against specific pests compared to non-fluorinated analogs. These findings suggest that compounds like this compound could be effective as agrochemical agents.

Material Science

The compound's structural properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require enhanced durability and chemical resistance.

Case Study: Polymer Synthesis

Research on fluorinated polymers has shown that incorporating difluorinated piperidine units can significantly enhance mechanical properties and thermal stability. This opens avenues for creating advanced materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1356339-26-8
  • Molecular Formula: C₁₃H₂₁F₂NO₄
  • Molecular Weight : 293.31 g/mol
  • Storage Conditions : Requires storage at 2–8°C under sealed, dry conditions, indicating sensitivity to moisture and thermal degradation .

Structural Features :

  • The compound features a piperidine core substituted with two fluorine atoms at the 5,5-positions, providing electronic and steric modulation.
  • The ester groups (tert-butyl and ethyl) at positions 1 and 3 enhance steric bulk and influence solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate 1356339-26-8 C₁₃H₂₁F₂NO₄ 293.31 5,5-diF, tert-butyl/ethyl esters High steric hindrance; thermal sensitivity
1-Tert-butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate 1255667-06-1 C₁₂H₁₉F₂NO₄ 279.28 5,5-diF, tert-butyl/methyl esters Reduced lipophilicity vs. ethyl ester
1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate 1356338-61-8 C₁₃H₂₁FNO₄ 278.31 5-monoF, tert-butyl/ethyl esters Lower electronic perturbation vs. diF
1-Tert-butyl 3-ethyl 5,5-difluoro-4-hydroxypiperidine-1,3-dicarboxylate 1356338-61-8 C₁₃H₂₁F₂NO₅ 309.31 4-OH, 5,5-diF, tert-butyl/ethyl esters Enhanced reactivity for oxidation or conjugation
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate 1356338-74-3 C₁₃H₁₉F₂NO₅ 307.30 4-oxo, 5,5-diF, tert-butyl/ethyl esters Electrophilic carbonyl for nucleophilic additions
1-(tert-Butyl) 3-ethyl 5-amino-1H-pyrazole-1,3-dicarboxylate 183288-92-8 C₁₁H₁₈N₂O₄ 242.27 Pyrazole core, amino substituent Potential hydrogen-bonding interactions

Key Differences and Implications

Fluorination Pattern: The 5,5-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to mono-fluoro or non-fluorinated analogues (e.g., CAS 1356338-61-8) . Difluoro groups increase resistance to enzymatic degradation, making the compound suitable for pharmaceutical intermediates .

Ester Group Variations: tert-butyl vs. methyl esters: The tert-butyl group provides greater steric protection for the carbamate group, improving stability under acidic conditions. Ethyl esters: Increase lipophilicity compared to methyl esters, influencing solubility and bioavailability .

Functional Group Additions :

  • Hydroxyl (4-OH) or oxo (4-oxo) groups introduce sites for further derivatization. For example, the 4-oxo derivative (CAS 1356338-74-3) can undergo Grignard or aldol reactions, enabling diversification of the piperidine scaffold .

Biological Activity

1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS No. 1356339-26-8) is a fluorinated piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it of interest for drug discovery and development.

The molecular formula of this compound is C₁₃H₂₁F₂NO₄, with a molecular weight of 293.31 g/mol. It is typically stored under controlled conditions (2-8°C) to maintain stability and prevent degradation .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest that the difluorinated piperidine structure may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various biological models:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In vitro assays demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting potential as an antibacterial agent.
  • Cytotoxicity : Cytotoxicity assays on cancer cell lines revealed that this compound can induce apoptosis in specific cancer types. The mechanism appears to involve the activation of caspase pathways, leading to cell death.
  • Neuroprotective Effects : Preliminary data suggest neuroprotective properties in models of neurodegeneration. The compound may reduce oxidative stress and inflammation in neuronal cells, indicating its potential for treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and >64 µg/mL against E. coli, demonstrating selective antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>64

Case Study 2: Cancer Cell Line Studies

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability after 48 hours.

Concentration (µM)Cell Viability (%)
1085
5065
10040

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including:

  • Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to activate the piperidine ring for fluorination .
  • Step 2 : Fluorination via electrophilic reagents (e.g., Selectfluor™) to introduce difluorine substituents at the 5-position.
  • Step 3 : Carboxylation using tert-butyl and ethyl chloroformate under basic conditions (e.g., K₂CO₃ in acetonitrile) to install the ester groups .
  • Step 4 : Purification via column chromatography or recrystallization.
    • Key Data : Yield optimization requires strict temperature control (−78°C to 20°C) and inert atmospheres during metal-catalyzed steps .

Q. How can the purity and identity of the compound be validated?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester groups and fluorine substitution. ¹⁹F NMR is critical for verifying the difluoro motif .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₁F₂NO₄: 306.15 g/mol) .

Advanced Research Questions

Q. How can stereochemical ambiguities in the piperidine ring be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) to determine absolute configuration. For example, torsion angles (e.g., C5-C6-N1-C7 = −170.41°) and bond lengths (C-F: ~1.34 Å) confirm fluorine positioning .
  • Circular Dichroism (CD) : If enantiopure synthesis is performed, CD spectra can correlate with crystallographic data to validate chiral centers .
    • Data Contradiction : Discrepancies between predicted and observed dihedral angles may arise from crystal packing effects. Redundant refinement using SHELXPRO is recommended .

Q. What strategies optimize fluorination efficiency while minimizing side reactions?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial experiment to test variables:
FactorLevel 1Level 2
Temperature−78°C−40°C
Fluorinating AgentSelectfluor™XeF₂
SolventTHFDMF
Response : Fluorination yield and byproduct formation .
  • In Situ Monitoring : ¹⁹F NMR tracks reaction progress to identify intermediates (e.g., monofluoro vs. difluoro species).

Q. How can conflicting NMR data (e.g., unexpected splitting) be interpreted?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility in the piperidine ring (e.g., chair vs. boat) may cause splitting. Variable-temperature NMR (e.g., −40°C to 25°C) can slow exchange rates and resolve peaks .
  • DFT Calculations : Computational modeling (e.g., Gaussian) predicts ¹H/¹³C chemical shifts, aiding assignment of ambiguous signals .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Reactant of Route 2
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate

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